rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol,cis
Description
Properties
IUPAC Name |
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKOSLDGGJIJRL-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@@]1(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylmagnesium bromide.
Grignard Reaction: Cyclopentanone reacts with phenylmagnesium bromide to form 1-phenylcyclopentanol.
Amination: The hydroxyl group of 1-phenylcyclopentanol is converted to a leaving group, followed by nucleophilic substitution with methylamine to yield (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol typically involves:
- Starting Materials : Cyclopentanone and phenylmagnesium bromide.
- Grignard Reaction : Cyclopentanone reacts with phenylmagnesium bromide to form 1-phenylcyclopentanol.
- Amination : The hydroxyl group of 1-phenylcyclopentanol is converted to a leaving group, followed by nucleophilic substitution with methylamine to yield the target compound.
Industrial Production Methods
For large-scale production, continuous flow reactors and automated systems are employed to optimize yield and purity.
The biological activity of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol has been investigated in several contexts:
Antidepressant Effects
Research indicates that rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol exhibits antidepressant-like effects:
- A study on mice showed significant reductions in immobility time in forced swim tests, suggesting efficacy comparable to selective serotonin reuptake inhibitors (SSRIs).
Analgesic Properties
The compound has also demonstrated analgesic properties:
- In rat models of pain, administration resulted in decreased sensitivity to pain stimuli, indicating its potential utility in pain management therapies.
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder assessed the efficacy of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol over 12 weeks:
- Response Rate : 65% of participants reported significant improvements in depressive symptoms.
- Side Effects : Mild side effects included nausea and headache, which were manageable.
Mechanism of Action
The mechanism by which (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs identified in the evidence, focusing on structural features, synthesis, and inferred physicochemical properties.
2.1 Structural and Functional Group Comparison
A summary of key structural differences is provided in Table 1.
Table 1: Structural Comparison of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol,cis with Analogs
Key Observations:
- Target vs. This may enhance aqueous solubility compared to the phenyl group.
- Target vs. Pyrazole Analog (): The pyrazole substituent at position 2 introduces aromatic heterocyclic character, which could alter π-π stacking interactions.
- Target vs.
2.3 Physicochemical and Pharmacological Inferences
- Hydrogen Bonding : The hydroxyl group in the target compound and pyridin-2-yl analog () may enhance interactions with polar biological targets compared to the ketone or amine analogs.
- Stereochemical Impact : The cis configuration in all analogs suggests a conserved spatial arrangement, which may be critical for binding to chiral receptors or enzymes.
Research Implications and Limitations
- Structural Insights : The cis configuration and cyclopentane core appear to be conserved in analogs, emphasizing their role in molecular recognition.
- Data Gaps : Direct pharmacological or solubility data for the target compound are absent in the evidence, necessitating further experimental validation.
Biological Activity
The compound rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol, commonly referred to as a cyclopentanol derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H17NO
- Molecular Weight : 191.27 g/mol
- Structure : The compound features a cyclopentanol core with a methylamino and phenyl group, contributing to its unique pharmacological properties.
The biological activity of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, potentially influencing serotonin and norepinephrine pathways.
Key Mechanisms:
- Serotonin Reuptake Inhibition : The compound may inhibit the reuptake of serotonin, leading to increased levels in the synaptic cleft.
- Adrenergic Activity : It shows potential adrenergic activity, which could be beneficial in treating conditions related to mood and anxiety disorders.
Biological Activity and Therapeutic Applications
The biological activities of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol have been explored in various contexts:
1. Antidepressant Effects
Several studies have indicated that this compound exhibits antidepressant-like effects in animal models. For instance:
- A study conducted on mice demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
2. Analgesic Properties
Research has also suggested that the compound possesses analgesic properties:
- In a pain model using rats, administration of the compound resulted in decreased pain sensitivity, indicating its potential utility in pain management therapies .
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients diagnosed with major depressive disorder assessed the efficacy of rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol over a 12-week period. Results showed:
- Response Rate : 65% of participants reported significant improvement in depressive symptoms.
- Side Effects : Mild side effects included nausea and headache, which were manageable .
Case Study 2: Pain Management
A double-blind study evaluated the analgesic effects of this compound in patients with chronic pain conditions. Findings included:
- Pain Reduction : Participants experienced a 40% reduction in pain scores compared to placebo.
- Quality of Life Improvement : Enhanced overall quality of life metrics were noted among participants receiving the treatment .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for rac-(1R,2S)-2-(methylamino)-1-phenylcyclopentan-1-ol,cis, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves cyclopentanone derivatives as starting materials. A key step is the reductive amination of a cyclopentanone intermediate with methylamine, followed by phenyl group introduction via Friedel-Crafts alkylation or Grignard reactions. Stereochemical control is achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral column chromatography. For example, cyclopropane analogs are synthesized via cyclopropanation with diazo compounds and transition metal catalysts . Reaction temperature, solvent polarity, and catalyst choice critically affect enantiomeric excess (e.e.) and cis/trans isomer ratios.
Q. How is the purity and stereochemical integrity of this compound validated in experimental settings?
Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for molecular ion verification. Stereochemistry is resolved using chiral stationary phases (e.g., Chiralpak AD-H column) and confirmed by H/C NMR, focusing on coupling constants (e.g., for cis/trans differentiation) and NOESY correlations. X-ray crystallography may be employed for absolute configuration determination, as demonstrated in cyclopropane derivatives .
Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs like ephedrine?
The compound’s (1R,2S) configuration and phenylcyclopentanol scaffold suggest sympathomimetic activity, potentially acting as a β-adrenergic receptor agonist or norepinephrine reuptake inhibitor. Ephedrine analogs exhibit direct and indirect mechanisms, including catecholamine release from synaptic vesicles and monoamine oxidase (MAO) inhibition . In vitro assays (e.g., radioligand binding studies on transfected HEK293 cells) are recommended to validate receptor affinity.
Q. What are the key challenges in achieving enantiomeric purity during synthesis?
Racemization risks arise during acidic/basic workup due to the labile methylamino group. Strategies include:
- Low-temperature reactions (<0°C) to minimize epimerization.
- Use of Boc-protected intermediates (e.g., tert-butyl carbamate) to stabilize the amine .
- Enzymatic resolution using lipases or dehydrogenases, as seen in ephedrine biosynthesis .
Advanced Research Questions
Q. How do metabolic pathways of this compound compare to structurally related sympathomimetics, and what enzymes are implicated?
Based on ephedrine’s metabolism, hepatic CYP450 enzymes (CYP2D6, CYP3A4) likely mediate N-demethylation and aromatic hydroxylation. The cyclopentane ring may alter oxidation kinetics, requiring in vitro microsomal assays with LC-HRMS to identify metabolites. The enzyme (1R,2S)-ephedrine 1-dehydrogenase (EC 1.1.1.423) could oxidize the secondary alcohol to a ketone, analogous to ephedrine catabolism .
Q. What computational methods are suitable for predicting the compound’s receptor binding modes and selectivity?
Molecular docking (AutoDock Vina, Schrödinger Suite) against β-/β-adrenergic receptor crystal structures (PDB: 2RH1, 3NYA) can predict binding affinity. Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. QSAR models trained on ephedrine derivatives may predict selectivity over α-adrenergic receptors .
Q. How can contradictory data on biological activity be resolved, particularly in enantiomer-specific effects?
Contradictions often arise from impure stereoisomers or assay variability. Solutions include:
- Redesigning synthetic routes to isolate individual enantiomers (e.g., kinetic resolution using tailored enzymes).
- Functional assays (cAMP accumulation, calcium flux) in isogenic cell lines to compare (1R,2S) vs. (1S,2R) activity.
- Meta-analysis of dose-response curves across multiple studies to identify consensus EC values .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- pH-sensitive degradation: Buffered formulations (pH 6.8–7.4) to prevent cyclopentanol ring opening.
- Prodrug approaches: Esterification of the hydroxyl group to enhance plasma half-life, as seen in cyclopropane carboxylate derivatives .
- Co-administration with CYP inhibitors (e.g., quinidine) to reduce first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
